

# Azalanstat: A Technical Guide to its Discovery and Preclinical History

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## Compound of Interest

Compound Name: Azalanstat

Cat. No.: B1665909

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## Abstract

**Azalanstat**, also known as RS-21607, is a synthetic imidazole derivative identified as a potent and selective inhibitor of lanosterol 14 $\alpha$ -demethylase, a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of **azalanstat**. It consolidates available quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways and experimental processes. While **azalanstat** demonstrated significant cholesterol-lowering efficacy in preclinical models, information regarding its progression to clinical trials is not publicly available.

## Discovery and Historical Context

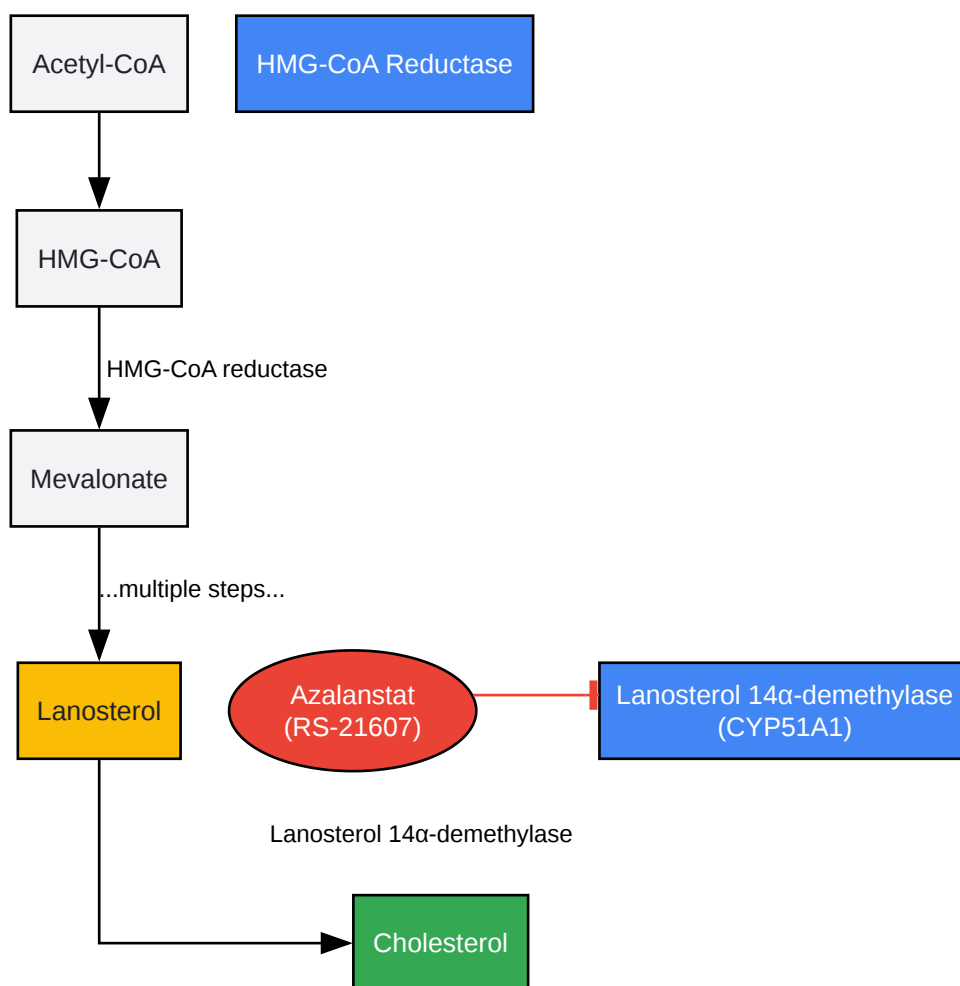
**Azalanstat** (RS-21607) was developed and characterized by researchers at Syntex Discovery Research in the mid-1990s. Key publications by Burton, Swinney, and their colleagues in 1994 and 1995 laid the groundwork for understanding its pharmacological profile.<sup>[1][2]</sup> The discovery of **azalanstat** was part of a broader effort to identify novel hypolipidemic agents that could offer alternatives or complementary mechanisms to the statin class of drugs, which inhibit HMG-CoA reductase. **Azalanstat**'s targeted inhibition of lanosterol 14 $\alpha$ -demethylase, a cytochrome P450 enzyme (CYP51A1), represented a distinct approach to modulating cholesterol synthesis.<sup>[1][2]</sup>

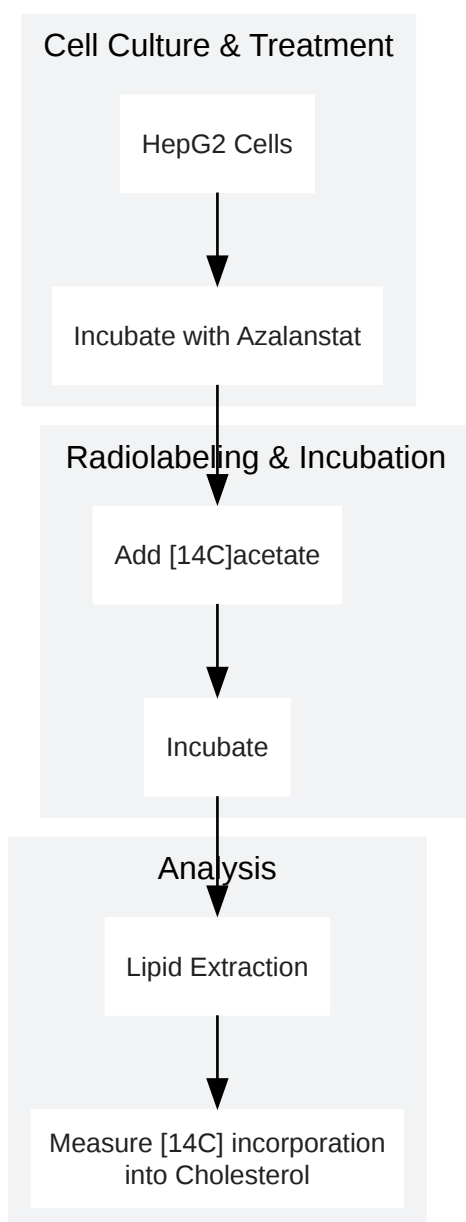
## Mechanism of Action

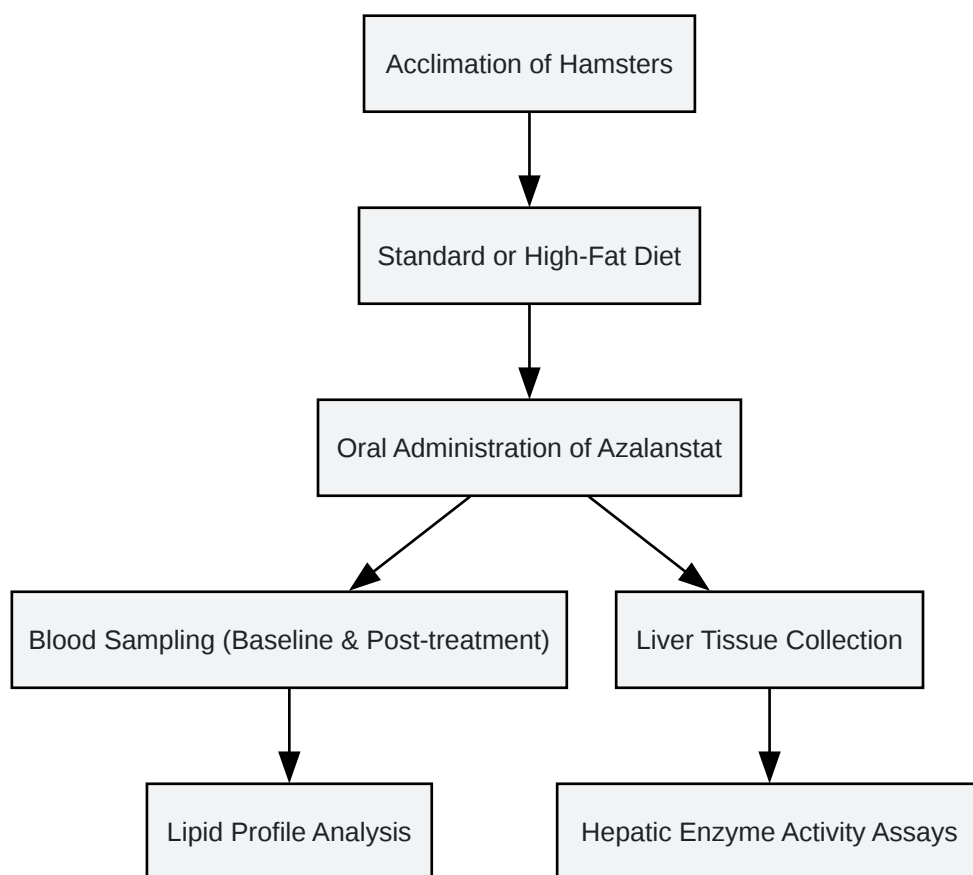
**Azalanstat** exerts its primary effect by inhibiting lanosterol 14 $\alpha$ -demethylase.[1][2] This enzyme catalyzes an essential step in the conversion of lanosterol to cholesterol.[3] The inhibition by **azalanstat** is characterized as tight-binding and competitive.[2] By blocking this step, **azalanstat** leads to a reduction in the de novo synthesis of cholesterol in hepatic cells.

Interestingly, preclinical studies have indicated that **azalanstat** also indirectly affects the activity of HMG-CoA reductase. This modulation appears to occur at a post-transcriptional level and is hypothesized to be mediated by a regulatory oxysterol that may accumulate due to the inhibition of lanosterol 14 $\alpha$ -demethylase.[1]

## Signaling Pathway







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## References

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- 2. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
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